The Hydrolysis of D-Val-Leu-Arg-pNA: A Technical Guide for Researchers
The Hydrolysis of D-Val-Leu-Arg-pNA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the enzymatic hydrolysis of the chromogenic substrate D-Valine-Leucine-Arginine-p-nitroanilide (D-Val-Leu-Arg-pNA). Targeted at researchers, scientists, and professionals in drug development, this document details the mechanism of action, kinetic parameters, and experimental protocols for the enzymes that hydrolyze this substrate, primarily glandular kallikrein and, to a lesser extent, tissue-type plasminogen activator (t-PA).
Introduction
D-Val-Leu-Arg-pNA, also known as S-2266, is a synthetic tripeptide linked to a p-nitroaniline (pNA) chromophore. It serves as a valuable tool in enzymatic assays due to the release of the yellow-colored pNA upon cleavage of the amide bond between arginine and pNA. This release can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity. This substrate is particularly useful for studying serine proteases that exhibit specificity for arginine at the P1 position.
Mechanism of Hydrolysis
The hydrolysis of D-Val-Leu-Arg-pNA is catalyzed by serine proteases. The fundamental mechanism involves the nucleophilic attack of the catalytic serine residue in the enzyme's active site on the carbonyl carbon of the arginine residue in the substrate. This forms a tetrahedral intermediate, which then collapses to release p-nitroaniline and form an acyl-enzyme intermediate. The acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule, releasing the peptide fragment (D-Val-Leu-Arg) and regenerating the free enzyme. The rate of pNA release is directly proportional to the enzyme's activity under appropriate conditions.
Physicochemical Properties of D-Val-Leu-Arg-pNA
A clear understanding of the substrate's properties is essential for accurate and reproducible experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₈N₈O₅ | [1] |
| Molecular Weight | 506.6 g/mol | [1][2][3] |
| CAS Number | 64816-14-4 | [1] |
| Appearance | Lyophilized powder | [1] |
| Solubility | Soluble in water | [1] |
Enzymatic Hydrolysis by Glandular Kallikrein
Glandular kallikrein is a serine protease that plays a significant role in regulating blood pressure and inflammation.[3] D-Val-Leu-Arg-pNA is a well-established and specific substrate for this enzyme.[1][4]
Kinetic Parameters
The hydrolysis of D-Val-Leu-Arg-pNA by glandular kallikrein follows Michaelis-Menten kinetics at low substrate concentrations.[5] However, at higher concentrations, substrate activation has been observed, suggesting a more complex interaction where the binding of a second substrate molecule may enhance the catalytic rate.[5]
| Enzyme | Kₘ | Vₘₐₓ | k꜀ₐₜ |
| Porcine Pancreatic Kallikrein | 2 x 10⁻⁵ mol/L | 8 nmol/min x KE | Not explicitly stated |
Note: The Vₘₐₓ is provided in units relative to Kallikrein Units (KE). The catalytic constant (k꜀ₐₜ) is not explicitly provided in the reviewed literature and would depend on the specific activity and concentration of the enzyme preparation used.
Experimental Protocol: Determination of Glandular Kallikrein Activity
This protocol is adapted from established methods for the determination of glandular kallikrein activity using D-Val-Leu-Arg-pNA (S-2266).[6]
Materials:
-
D-Val-Leu-Arg-pNA (S-2266) stock solution (2 mmol/L in sterile water)
-
Tris buffer (0.05 mol/L, pH 9.2, ionic strength adjusted to 0.05 with NaCl)
-
Glandular kallikrein standard solution or sample
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
-
37°C incubator or water bath
Procedure:
-
Pre-warm the Tris buffer and substrate solution to 37°C.
-
In a cuvette or microplate well, add 2.25 mL of the pre-warmed Tris buffer.
-
Add 50 µL of the glandular kallikrein standard or sample to the buffer and mix gently.
-
Incubate the mixture at 37°C for 3 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 200 µL of the pre-warmed D-Val-Leu-Arg-pNA stock solution.
-
Immediately start monitoring the change in absorbance at 405 nm (ΔA/min) at 37°C.
-
The rate of the reaction should be linear for a defined period.
-
Calculate the enzyme activity based on the rate of pNA formation, using the molar extinction coefficient of pNA (ε = 9,940 M⁻¹cm⁻¹ at 405 nm).
Enzymatic Hydrolysis by Tissue-Type Plasminogen Activator (t-PA)
Tissue-type plasminogen activator is a crucial enzyme in the fibrinolytic system, responsible for converting plasminogen to plasmin. D-Val-Leu-Arg-pNA is also reported to be a substrate for t-PA, although it is not the most commonly used or specific substrate for this enzyme in routine assays.[2] Often, t-PA activity is measured indirectly through the generation of plasmin, which is then quantified using a plasmin-specific substrate like D-Val-Leu-Lys-pNA (S-2251).
Kinetic Parameters
Experimental Considerations
When using D-Val-Leu-Arg-pNA to measure t-PA activity, it is crucial to consider the potential for plasmin-mediated hydrolysis. If plasminogen is present in the sample, t-PA will convert it to plasmin, which can also cleave D-Val-Leu-Arg-pNA. This would lead to an overestimation of the direct amidolytic activity of t-PA. Therefore, for measuring the direct activity of t-PA, highly purified enzyme and the absence of plasminogen are essential.
Other Serine Proteases
While D-Val-Leu-Arg-pNA is primarily used for glandular kallikrein, other serine proteases with similar substrate specificity might also hydrolyze it to varying degrees. For instance, plasmin and urokinase could potentially show some activity towards this substrate. However, other more specific chromogenic substrates are generally preferred for these enzymes to ensure assay specificity. For example, D-Val-Leu-Lys-pNA (S-2251) is a more specific substrate for plasmin.[7][8]
Conclusion
D-Val-Leu-Arg-pNA is a valuable tool for the kinetic analysis of glandular kallikrein and can be used to study the amidolytic activity of other related serine proteases. Its utility lies in the simplicity and sensitivity of the chromogenic assay. Researchers utilizing this substrate should be aware of the specific kinetic parameters for their enzyme of interest and potential cross-reactivity with other proteases. The provided protocols and data serve as a comprehensive resource for the effective application of D-Val-Leu-Arg-pNA in research and development.
References
- 1. D-Val-Leu-Arg-pNA peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-Val-Leu-Arg-pNA (Kallikrein Substrate, colorimetric) - Echelon Biosciences [echelon-inc.com]
- 4. Methods for the determination of glandular kallikrein by means of a chromogenic tripeptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic peculiarities of human tissue kallikrein: 1--substrate activation in the catalyzed hydrolysis of H-D-valyl-L-leucyl-L-arginine 4-nitroanilide and H-D-valyl-L-leucyl-L-lysine 4-nitroanilide; 2--substrate inhibition in the catalyzed hydrolysis of N alpha-p-tosyl-L-arginine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
